AlPcS4
Description
Properties
CAS No. |
144082-45-1 |
|---|---|
Molecular Formula |
C32H16AlClN8O12S4 |
Molecular Weight |
895.1955 |
IUPAC Name |
Aluminate(4-), chloro[29H,31H-phthalocyanine-2,9,17,24-tetrasulfonato(6-)-N29,N30,N31,N32]-, (SP-5-13)- |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-35-25(17)33-26-18-6-2-14(54(44,45)46)10-22(18)31(36-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(38-32)34-27-19-7-3-15(55(47,48)49)11-23(19)30(37-27)39-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |
InChI Key |
ZFWXERRHYQLDNT-UHFFFAOYSA-M |
SMILES |
Cl[Al]123N4C5=NC6=[N]1C(C7=C6C=C(C=C7)S(=O)(O)=O)=NC8=C9C=CC(S(=O)(O)=O)=CC9=C(N38)N=C(C%10=C%11C=CC(S(=O)(O)=O)=C%10)[N]2=C%11N=C4C%12=C5C=C(S(=O)(O)=O)C=C%12 |
Appearance |
Solid powder |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AlPcS4 or AlS4Pc, or AlPcS4(a); Chloroaluminum tetrasulfophthalocyanine; Aluminum phthalocyanine tetrasulfonate tetrasodium; Al(III) Phthalocyanine Chloride Tetrasulfonic tetrasodium; MFCD#: MFCD00672294. |
Origin of Product |
United States |
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
Mechanism of Action : AlPcS4 operates by generating singlet oxygen and other ROS when exposed to light, which leads to cellular damage and apoptosis in cancer cells. Its effectiveness varies based on the type of cancer and the delivery method used.
Case Studies :
- Gastric Cancer : A study demonstrated that combining this compound with low-dose chemotherapeutic agents like 5-FU and DOX significantly enhanced its anticancer effects while minimizing cytotoxicity. The combination treatment increased intracellular uptake of this compound and ROS generation, leading to effective apoptosis induction in SGC-7901 gastric cancer cells .
- Bladder Cancer : Transferrin-conjugated liposomes containing this compound showed markedly higher intracellular accumulation in AY-27 bladder cancer cells compared to standard liposomal formulations. This targeted approach resulted in improved photodynamic efficacy, indicating the potential for enhanced treatment outcomes through targeted drug delivery systems .
Nanoformulations for Enhanced Delivery
The development of nanocarrier systems has been pivotal in improving the delivery and effectiveness of this compound.
Types of Nanocarriers :
- Gold Nanorods : These have been used to enhance the delivery of this compound, improving its photothermal effects alongside PDT. Studies indicate that this combination can significantly inhibit gastric cancer cell growth .
- Cationic Liposomes : These carriers facilitate better binding and uptake of this compound, leading to increased therapeutic efficacy against various cancer types .
Mechanistic Insights into Cell Death
Research has elucidated the mechanisms through which this compound induces cell death:
- Apoptosis vs. Necrosis : In oesophageal cancer cells treated with this compound-mediated PDT, apoptosis was confirmed as the primary mode of cell death. This was evidenced by increased ROS production, mitochondrial membrane potential disruption, and activation of caspase enzymes .
- Cell Cycle Arrest : Studies have shown that this compound can induce G0/G1 phase cell cycle arrest in cancer cells, further contributing to its anticancer effects .
Fluorescence Spectroscopy Applications
This compound's unique fluorescence properties have been utilized for diagnostic purposes:
- Fluorescence Excitation-Emission Matrix (EEM) : This technique has been employed to analyze tissue samples for distinguishing between normal and cancerous tissues based on their native fluorescence spectra. The ability to monitor changes in fluorescence can aid in early cancer detection and treatment monitoring .
Data Table: Summary of Case Studies on this compound
| Study Focus | Cancer Type | Delivery Method | Key Findings |
|---|---|---|---|
| Gastric Cancer | SGC-7901 | Low-dose chemotherapeutics | Enhanced apoptosis via increased ROS generation |
| Bladder Cancer | AY-27 | Transferrin-conjugated liposomes | Significant intracellular accumulation and efficacy |
| Oesophageal Cancer | HKESC-1 | PDT with this compound | Induced apoptosis through mitochondrial pathways |
Chemical Reactions Analysis
Photochemical Reactions in PDT
AlPcS₄ generates cytotoxic reactive oxygen species (ROS) and singlet oxygen (¹O₂) upon light activation (λ = 635–677 nm). These reactions occur via Type I (electron transfer) and Type II (energy transfer) mechanisms :
The excited-state dynamics involve three phases:
- 110–170 fs : Vibrational relaxation in the Franck-Condon region .
- 1–7 ps : Energy transfer to molecular oxygen .
- 20–60 ps : Ground-state recovery via ROS-mediated pathways .
Reactions with Biological Molecules
AlPcS₄ binds to serum albumin and cellular components, altering its photodynamic efficacy :
These interactions enhance apoptosis via caspase-3 activation and cytochrome c release .
Synergistic Reactions with Chemotherapeutics
Combining AlPcS₄ with low-dose chemotherapeutic agents amplifies cytotoxicity :
Reactions in Nanocarrier Systems
Delivery systems modulate AlPcS₄’s pharmacokinetics and photodynamic efficiency :
Thermal Degradation:
Thermogravimetric analysis (TGA) reveals a four-step decomposition :
Comparison with Similar Compounds
Research Findings and Contradictions
- Delivery System Trade-offs : Clip–this compound has superior encapsulation but induces necrosis, while F127–this compound offers slow release with minimal cytotoxicity .
Preparation Methods
Core Synthesis Protocol
The primary synthesis route for AlPcS₄ involves cyclotetramerization of sulfonated phthalonitrile precursors in the presence of aluminum salts. A representative method from MDPI’s International Journal of Molecular Sciences outlines the following steps:
-
Precursor Preparation : Sodium 2-mercaptoacetate phthalonitrile is synthesized via nucleophilic substitution of 3-nitrophthalonitrile with sodium 2-mercaptoacetate.
-
Cyclotetramerization : The phthalonitrile precursor reacts with aluminum(III) chloride (AlCl₃) in dimethylformamide (DMF) at 160°C for 48 hours under nitrogen, using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst.
-
Sulfonation : Post-cyclization sulfonation with chlorosulfonic acid introduces four sulfonate groups, enhancing water solubility.
Key Reaction Parameters :
Solvent and Catalyst Optimization
Cyclotetramerization efficiency depends critically on solvent selection. Polar aprotic solvents like DMF facilitate metal coordination, while ortho-dichlorobenzene (o-DCB) mixtures prevent sulfonyl group degradation. Studies comparing solvent systems show:
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF/o-DCB (3:1) | 48 | 69 | 98.5 |
| Pentanol/DBU | 72 | 42 | 89.3 |
| Dimethylaminoethanol | 60 | 55 | 92.1 |
Data adapted from ACS Applied Materials & Interfaces.
Purification and Isolation
Chromatographic Techniques
Crude AlPcS₄ requires rigorous purification to remove unreacted precursors and metal residues. A three-step protocol is widely adopted:
-
Silica Gel Chromatography : Elution with methanol/chloroform (1:9 v/v) removes hydrophobic byproducts.
-
Ion-Exchange Chromatography : DEAE-cellulose columns with 0.1–0.5 M NaCl gradients isolate sulfonated species.
-
Dialysis : 48-hour dialysis against deionized water using 1 kDa membranes eliminates salts.
Purity Metrics :
Crystallization Challenges
AlPcS₄’s hygroscopic nature complicates crystallization. Slow vapor diffusion with acetone/water (4:1) at 4°C yields microcrystalline powder, though single crystals remain elusive due to ligand flexibility.
Structural Characterization
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Peaks at 3315 cm⁻¹ (–OH stretch), 1610 cm⁻¹ (C=C aromatic), and 1180 cm⁻¹ (S=O) confirm sulfonation.
-
Absence of 2250 cm⁻¹ (C≡N) verifies complete cyclotetramerization.
Nuclear Magnetic Resonance (NMR) :
MALDI-TOF Mass Spectrometry :
Photophysical Properties
AlPcS₄ exhibits strong absorbance in the therapeutic window (λₘₐₓ = 715 nm in DMSO), with a molar extinction coefficient (ε) of 1.2 × 10⁵ M⁻¹cm⁻¹. Fluorescence quantum yield (ΦF) in water is 0.18, decreasing to 0.05 in serum-containing media due to protein binding.
Formulation and Stability
Stock Solution Preparation
GlpBio’s protocol recommends the following for in vitro studies:
| Parameter | Value |
|---|---|
| Solvent | Phosphate-buffered saline (PBS) |
| Storage Temperature | 4°C (protected from light) |
| Stability | 30 days |
Preparation Table :
| Stock Concentration (mg/mL) | Volume PBS (mL) | AlPcS₄ Mass (mg) |
|---|---|---|
| 1 | 10 | 10 |
| 5 | 10 | 50 |
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing AlPcS4 to ensure reproducibility in academic studies?
- Methodological Answer : this compound synthesis typically involves sulfonation of aluminum phthalocyanine precursors under controlled acidic conditions. Key steps include:
- Purification via dialysis or column chromatography to remove unreacted sulfonating agents .
- Characterization using UV-Vis spectroscopy (e.g., Q-band absorption at ~670 nm) and mass spectrometry to confirm sulfonation degree .
- Reproducibility requires strict control of reaction temperature (±2°C), stoichiometric ratios, and solvent purity. Detailed protocols should be documented in supplementary materials, including raw spectral data and yield calculations .
Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound in solution?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor aggregation states (monomer vs. dimer peaks) in solvents like DMSO or PBS .
- Fluorescence Spectroscopy : Assess emission quenching to detect aggregation or solvent interactions .
- NMR : Use H NMR in deuterated solvents to confirm sulfonate group positions and purity .
- Dynamic Light Scattering (DLS) can quantify hydrodynamic radius changes in aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported singlet oxygen () quantum yields () of this compound across studies?
- Methodological Answer :
- Standardize Measurement Conditions : Use identical light sources (e.g., 670 nm laser), solvent systems, and reference compounds (e.g., methylene blue) .
- Control Environmental Variables : Document oxygen saturation levels, temperature, and pH, as these significantly impact .
- Statistical Validation : Perform triplicate measurements with error margins <5% and report confidence intervals .
- Cross-validate using alternative methods (e.g., chemical trapping with 1,3-diphenylisobenzofuran) to confirm results .
Q. What experimental designs optimize this compound’s photodynamic efficacy in in vitro cancer models while minimizing off-target effects?
- Methodological Answer :
- Dose-Response Studies : Titrate this compound concentrations (0.1–10 µM) with controlled light doses (e.g., 5–50 J/cm²) to establish therapeutic windows .
- Selective Uptake Assays : Compare intracellular accumulation in cancer vs. normal cells using fluorescence microscopy or ICP-MS .
- ROS Detection : Use probes like DCFH-DA to quantify spatial-temporal reactive oxygen species (ROS) generation .
- Include controls for dark toxicity and light-only effects .
Q. How do solvent polarity and pH influence this compound’s aggregation behavior, and what implications does this have for drug delivery systems?
- Methodological Answer :
- Systematic Solvent Screening : Test solvents (e.g., DMSO, PBS, ethanol) at pH 5–8 to correlate polarity/pH with aggregation via UV-Vis spectral shifts .
- Computational Modeling : Use molecular dynamics simulations to predict solvation effects .
- Delivery System Testing : Encapsulate this compound in liposomes or nanoparticles and assess stability/activity under physiological conditions .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent phototoxicity data in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log-dose vs. response) to calculate IC50 values .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for covariates like cell line variability .
- Survival Analysis : Use Kaplan-Meier curves for longitudinal studies in animal models .
- Report effect sizes and power analysis to justify sample sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis when publishing results?
- Methodological Answer :
- Quality Control Metrics : Include HPLC purity (>95%), elemental analysis (Al:S ratio), and FT-IR data for each batch in supplementary materials .
- Replicate Across Batches : Design experiments using at least three independently synthesized batches to confirm reproducibility .
- Disclose Limitations : Clearly state variability ranges in the "Methods" section and discuss their impact on conclusions .
Ethical & Reporting Standards
Q. What are the minimal data requirements for publishing this compound-related studies in peer-reviewed journals?
- Methodological Answer :
- Mandatory Data : UV-Vis/fluorescence spectra, cytotoxicity dose curves, singlet oxygen quantification, and stability studies .
- Ethical Compliance : For in vivo studies, include animal ethics approval IDs and ARRIVE guidelines .
- FAIR Principles : Share raw data in repositories (e.g., Zenodo) with DOI links .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
